molecular formula C12H14F3NO2 B1439111 2,2,2-Trifluoroethyl 2-ethyl-6-methylphenylcarbamate CAS No. 1087788-62-2

2,2,2-Trifluoroethyl 2-ethyl-6-methylphenylcarbamate

Cat. No. B1439111
M. Wt: 261.24 g/mol
InChI Key: JWUFCAIACIVLMB-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl 2-ethyl-6-methylphenylcarbamate” is a chemical compound with the CAS Number: 1087788-62-2 . It has a molecular weight of 261.24 and its IUPAC name is 2,2,2-trifluoroethyl 2-ethyl-6-methylphenylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO2/c1-3-9-6-4-5-8(2)10(9)16-11(17)18-7-12(13,14)15/h4-6H,3,7H2,1-2H3, (H,16,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Polymerization and Material Properties

  • Alkyl 2-trifluoromethacrylates, including structures similar to 2,2,2-Trifluoroethyl 2-ethyl-6-methylphenylcarbamate, are crucial in creating high-tech polymers and materials due to their low toxicity and versatility. These monomers can lead to polymers with significant applications in lithography, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, and nanocomposites (Patil & Améduri, 2013).

Synthesis and Chemical Transformations

  • The compound is involved in the synthesis of various chemical probes, showcasing its utility in creating complex molecules for scientific research, such as high-affinity probes for the GABA receptor (Sammelson & Casida, 2003).
  • It plays a role in the palladium-catalyzed trifluoroethylation of organoboronic acids and esters, indicating its significance in medicinal chemistry and related fields due to the biological activity changes imparted by fluorinated moieties (Zhao & Hu, 2012).
  • The compound is used in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, demonstrating its role in creating complex organic structures with potential applications in pharmaceuticals and agrochemicals (Gong & Kato, 2004).

Analytical Applications and Chiral Separations

  • The compound is utilized in chiral stationary phases based on chitosan derivatives, emphasizing its importance in enantioseparation, crucial in pharmaceuticals where the chirality of molecules can significantly affect drug behavior (Liang et al., 2017).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-3-9-6-4-5-8(2)10(9)16-11(17)18-7-12(13,14)15/h4-6H,3,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUFCAIACIVLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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